molecular formula C7H9N3.ClH B1142918 6-Methylpicolinimidamide CAS No. 190004-35-4

6-Methylpicolinimidamide

Cat. No. B1142918
M. Wt: 171.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989458B2

Procedure details

To a solution of N-Methoxy-6-methyl-pyridine-2-carboxamidine (1 eq, 32.9 mmol, 4.94 g) in EtOH (40 ml) and water (10 ml) at room temperature is added ammonium chloride (1 eq, 32.9 mmol, 1.76 g). The resulting mixture is heated to 80° C. for 4 hours and then allowed to cool to room temperature overnight. The solvent is removed in vacuo to afford the title compound which is used in subsequent steps without further purification. [2M+H]+=271
Name
N-Methoxy-6-methyl-pyridine-2-carboxamidine
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[NH:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N:7]=1)=[NH:5].[Cl-].[NH4+]>CCO.O>[CH3:12][C:8]1[N:7]=[C:6]([C:4]([NH2:5])=[NH:3])[CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
N-Methoxy-6-methyl-pyridine-2-carboxamidine
Quantity
4.94 g
Type
reactant
Smiles
CONC(=N)C1=NC(=CC=C1)C
Name
Quantity
1.76 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.